N-(3-Oxo-3-(3-pyridinyl)propanoyl)benzamide
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Overview
Description
N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE is an organic compound that features a pyridine ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE typically involves the reaction of 3-pyridinecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzamides.
Scientific Research Applications
N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-OXO-3-PYRIDIN-3-YL-PROPENYL)-PHENYL)-ACETAMIDE
- N-(4-(3-OXO-3-(1-OXY-PYRIDIN-4-YL)-PROPENYL)-PHENYL)-ACETAMIDE
Uniqueness
N-(3-OXO-3-PYRIDIN-3-YL-PROPANOYL)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
19522-84-0 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-(3-oxo-3-pyridin-3-ylpropanoyl)benzamide |
InChI |
InChI=1S/C15H12N2O3/c18-13(12-7-4-8-16-10-12)9-14(19)17-15(20)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19,20) |
InChI Key |
BRORVFIZVABATH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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